4-Bromo-5-chloro-2-(trifluoromethoxy)aniline
Description
Overview of 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline
This compound is a highly functionalized aromatic amine belonging to the class of halogenated anilines with trifluoromethoxy substitution. The compound features a benzene ring bearing an amino group alongside three distinct substituents: a bromine atom at the 4-position, a chlorine atom at the 5-position, and a trifluoromethoxy group at the 2-position. This specific substitution pattern creates a molecule with the molecular formula C₇H₄BrClF₃NO and a molecular weight of 290 daltons. The compound exists as a solid at room temperature, consistent with its relatively high molecular weight and the presence of multiple halogen atoms that contribute to intermolecular interactions.
The trifluoromethoxy group (-OCF₃) represents one of the most electronegative functional groups in organic chemistry, exhibiting properties that are both more electron-withdrawing and lipophilic than conventional methoxy groups. This functional group has been described as a "super-halogen" due to its exceptional electronic properties. The combination of this powerful electron-withdrawing group with the additional halogen substituents creates a molecule with distinctive physicochemical characteristics that set it apart from related aniline derivatives.
The structural complexity of this compound is reflected in its computed molecular properties. The compound exhibits a logarithmic partition coefficient (LogP) of 3.95, indicating significant lipophilicity. The molecule contains 14 heavy atoms and possesses two rotatable bonds, contributing to its conformational flexibility. The polar surface area of 35 square angstroms and the presence of two hydrogen bond acceptors and one hydrogen bond donor further define its potential for molecular interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄BrClF₃NO |
| Molecular Weight | 290 Da |
| LogP | 3.95 |
| Heavy Atoms Count | 14 |
| Rotatable Bond Count | 2 |
| Polar Surface Area | 35 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
Historical Context and Discovery
The development of this compound can be traced to the broader historical evolution of fluorinated organic compounds and their recognition as valuable synthetic building blocks. The trifluoromethoxy group, while known since the early developments in fluorine chemistry, gained particular prominence in pharmaceutical and agrochemical research during the latter half of the 20th century. The recognition of trifluoromethoxy-containing compounds as possessing unique properties led to increased interest in developing synthetic methodologies for their preparation.
The synthesis of aryl trifluoromethyl ethers has historically been challenging, requiring harsh reaction conditions and specialized reagents. Early approaches developed by researchers such as Yarovenko and Vasil'eva involved the use of highly toxic aryl chlorothionoformates, which limited their practical application. The development of more accessible synthetic routes has been crucial for enabling the preparation of complex molecules like this compound.
The emergence of this specific compound reflects the ongoing evolution in synthetic organic chemistry toward more complex, multiply-substituted aromatic systems. The combination of traditional halogenation techniques with modern trifluoromethoxylation methodology represents a convergence of established and contemporary synthetic approaches. The compound's registration in chemical databases such as PubChem, with creation dates in the early 2010s, indicates its relatively recent appearance in the chemical literature as a distinct synthetic target.
The historical development of bromination and chlorination techniques for anilines has provided the foundational knowledge necessary for the preparation of multiply-halogenated derivatives. Traditional bromination approaches using reagents such as N-bromosuccinimide and copper bromide have been refined to achieve selective substitution patterns. These methodological advances have enabled the preparation of complex substrates that can subsequently undergo trifluoromethoxylation reactions.
Relevance in Contemporary Chemical Research
This compound has gained significant relevance in contemporary chemical research due to the unique properties conferred by its trifluoromethoxy substituent and its potential as a versatile synthetic intermediate. The trifluoromethoxy group has made a remarkable impact in medicinal, agrochemical, and materials science research, though the inability to easily incorporate this group into molecules, especially heteroaromatics, has historically limited its broader application. The development of scalable and operationally simple protocols for trifluoromethoxylation has renewed interest in compounds like this compound as valuable building blocks.
The compound's significance extends beyond its intrinsic properties to its role as a potential precursor for more complex molecular architectures. The presence of both bromine and chlorine atoms provides multiple sites for further functionalization through established cross-coupling methodologies. These halogen substituents can serve as handles for palladium-catalyzed reactions, enabling the construction of more elaborate molecular frameworks. The ability to selectively manipulate these different halogen centers offers synthetic chemists considerable flexibility in designing synthetic routes to target molecules.
Research into trifluoromethoxylated compounds has revealed their exceptional properties in biological systems. The trifluoromethoxy group exhibits both high lipophilicity and strong electron-withdrawing character, making it particularly valuable in pharmaceutical development. The lipophilicity parameter (π = +1.04) for the trifluoromethoxy group positions it between trifluoromethyl (π = +0.88) and thiomethyl trifluoride (π = +1.44) groups, offering a unique balance of properties. This characteristic makes compounds like this compound attractive scaffolds for drug discovery efforts.
The contemporary relevance of this compound is further enhanced by recent advances in C-H trifluoromethoxylation methodology. Researchers have developed general late-stage trifluoromethoxylation protocols that allow for the selective introduction of trifluoromethoxy groups under mild reaction conditions. These methodological improvements have made compounds like this compound more accessible as synthetic intermediates and have expanded their potential applications in chemical research.
| Research Area | Application | Key Properties |
|---|---|---|
| Pharmaceutical Chemistry | Drug Discovery Scaffold | High Lipophilicity (LogP 3.95) |
| Materials Science | Electronic Materials | Strong Electron-Withdrawing Character |
| Synthetic Chemistry | Cross-Coupling Precursor | Multiple Halogen Handles |
| Agrochemicals | Bioactive Compound Development | Balanced Physicochemical Properties |
Scope and Objectives of the Review
This comprehensive analysis of this compound aims to provide a thorough examination of the compound's chemical properties, synthetic accessibility, and potential applications in contemporary research. The review will systematically explore the molecular characteristics that define this compound's behavior, drawing from diverse sources of chemical information to present a complete picture of its significance in modern chemistry.
The primary objective of this review is to consolidate the available scientific knowledge regarding this compound into a coherent and comprehensive resource. This includes detailed analysis of its structural features, electronic properties, and physicochemical characteristics as derived from computational and experimental studies. The review will examine how the unique combination of substituents influences the compound's overall properties and potential reactivity patterns.
A secondary objective involves exploring the compound's position within the broader context of trifluoromethoxy-containing molecules and halogenated anilines. By comparing its properties to related compounds and examining its synthetic accessibility through established methodologies, this review aims to highlight the compound's distinctive features and practical utility. The analysis will consider both the challenges and opportunities associated with working with this highly functionalized aromatic system.
The review will also address the compound's commercial availability and practical considerations for its use in research applications. This includes examination of supplier information, purity specifications, and storage requirements that are relevant for researchers considering the use of this compound in their synthetic programs. The analysis will draw from multiple commercial sources to provide a comprehensive overview of the compound's accessibility.
Properties
IUPAC Name |
4-bromo-5-chloro-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-3-1-6(14-7(10,11)12)5(13)2-4(3)9/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKUNBCJRXWJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Using Bromine Chloride
A patented method describes preparing bromine chloride in situ by reacting bromine with chlorine in an organic solvent at low temperatures (-10 to 0 °C). This bromine chloride solution is then added dropwise to a reaction mixture containing trifluoromethoxyaniline and an acid-binding agent (e.g., triethylamine or pyridine) at 30–40 °C. The reaction proceeds for 12–16 hours to selectively brominate the aromatic ring at the 4-position with high yield (86–90%) of the corresponding bromo-trifluoromethoxyaniline intermediate.
| Parameter | Condition/Value |
|---|---|
| Bromine to chlorine ratio | 1:1 |
| Solvent | Chloroform or 1,2-dichloroethane |
| Temperature | -10 to 0 °C (bromine chloride prep), 30–40 °C (bromination) |
| Reaction time | 12–16 hours |
| Acid binding agents | Triethylamine, pyridine |
| Yield | 86–90% |
This method reduces bromine consumption, lowers production cost, and minimizes wastewater generation, making it suitable for scale-up.
Bromination via Metal Bromide and Hydrogen Peroxide Catalyzed by Ammonium Molybdate
Another environmentally friendly method involves bromination of 4-trifluoromethoxyaniline using metal bromides (sodium bromide or potassium bromide) and hydrogen peroxide under ammonium molybdate catalysis. This avoids corrosive bromine reagents, enhancing equipment longevity and atom economy. The reaction selectively yields 2,6-dibromo-4-trifluoromethoxyaniline, a closely related intermediate.
| Parameter | Condition/Value |
|---|---|
| Brominating agent | NaBr or KBr + H2O2 |
| Catalyst | Ammonium molybdate |
| Solvent | Not specified (aqueous/organic) |
| Temperature | Not specified |
| Advantages | Non-corrosive, atom economic, environmentally friendly |
| Application | Industrial-scale production |
This method is particularly suitable for industrial production due to its reduced corrosiveness and environmental impact.
Nitration and Bromination Sequence (Related Compound)
For related compounds such as 5-bromo-2-nitro-4-(trifluoromethoxy)aniline, synthesis involves initial nitration of 4-(trifluoromethoxy)aniline using concentrated nitric and sulfuric acids, followed by bromination with bromine or brominating agents. This sequence highlights the importance of controlling electrophilic aromatic substitution steps to achieve regioselectivity.
Comparative Analysis of Preparation Methods
Research Findings and Notes on Reaction Mechanisms
- The bromination using bromine chloride is facilitated by the formation of electrophilic bromine species, with acid-binding agents neutralizing generated hydrogen halides, thus driving the reaction forward.
- The catalyzed bromination with metal bromides and hydrogen peroxide proceeds via in situ generation of bromine species, providing a milder and more sustainable alternative to elemental bromine.
- The trifluoromethoxy group is electron-withdrawing, influencing regioselectivity by deactivating certain positions and directing halogenation to the desired sites.
- Reaction temperature and solvent polarity critically affect the selectivity and yield, with lower temperatures favoring controlled halogenation and minimizing side reactions.
- Industrial applicability is enhanced by methods that reduce hazardous waste and reagent consumption, as demonstrated in the bromine chloride and metal bromide catalyzed methods.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Purpose/Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Bromine chloride generation | Br2 + Cl2 in chloroform (-10 to 0 °C) | Formation of bromine chloride solution | N/A | Equimolar Br2 and Cl2 |
| Bromination | Trifluoromethoxyaniline + BrCl + acid-binding agent (triethylamine/pyridine), 30–40 °C, 12–16 h | Selective 4-bromo substitution | 86–90 | Acid-binding agent scavenges HBr |
| Alternative bromination | 4-Trifluoromethoxyaniline + NaBr/KBr + H2O2 + ammonium molybdate catalyst | Selective bromination at 2,6-positions | Not specified | Environmentally friendly, non-corrosive |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aniline group can be oxidized to form nitro or nitroso derivatives, or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Palladium catalysts with boronic acids or esters.
Major Products
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-5-chloro-2-(trifluoromethoxy)aniline is extensively studied for its potential as a pharmaceutical intermediate. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are crucial for drug development.
Key Applications:
- Drug Discovery: Used in the synthesis of novel drug candidates targeting various diseases.
- Antimicrobial Agents: Exhibits significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 45 μg/mL and 50 μg/mL respectively.
Chemical Synthesis
This compound serves as a building block for synthesizing more complex organic molecules. It can participate in various chemical reactions, including:
- Nucleophilic Substitution: Halogen atoms can be replaced with other functional groups.
- Coupling Reactions: Engages in Suzuki-Miyaura coupling to form biaryl compounds.
Table 1: Summary of Chemical Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Nucleophilic Substitution | Halogen substitution with nucleophiles | Sodium hydroxide, potassium tert-butoxide |
| Oxidation | Conversion to nitro or nitroso derivatives | Potassium permanganate, hydrogen peroxide |
| Reduction | Formation of amines | Lithium aluminum hydride, hydrogen gas |
| Coupling | Formation of biaryl compounds | Palladium catalysts with boronic acids |
Industrial Applications
In the industrial sector, this compound is utilized in:
- Agrochemicals: As an intermediate in the synthesis of herbicides and pesticides.
- Dyes and Pigments: Its unique chemical properties make it suitable for producing stable colorants.
Research indicates that this compound possesses notable biological activities. The trifluoromethoxy group is particularly significant for enhancing biological interactions.
Case Studies:
- Antitubercular Activity: High-throughput screening has identified similar trifluoromethyl-substituted anilines as effective against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis.
- Antiviral Properties: Studies have shown that derivatives can inhibit viral replication mechanisms, including those of SARS-CoV-2, highlighting its potential in developing antiviral therapies.
Table 2: Biological Activity Overview
| Activity Type | Target Pathogen/Condition | Observations |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 45 μg/mL |
| Antimicrobial | Escherichia coli | MIC = 50 μg/mL |
| Antitubercular | Mycobacterium tuberculosis | Effective against resistant strains |
| Antiviral | SARS-CoV-2 | Inhibits viral replication |
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Groups
The table below compares key structural and functional differences between 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline and related compounds:
| Compound Name | CAS No. | Molecular Formula | Substituents (Positions) | Key Functional Group | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound | Not Provided | C₇H₄BrClF₃NO | Br (4), Cl (5), OCF₃ (2) | Trifluoromethoxy (OCF₃) | ~306.47 |
| 2-Bromo-6-chloro-4-(trifluoromethyl)aniline | 109919-26-8 | C₇H₄BrClF₃N | Br (2), Cl (6), CF₃ (4) | Trifluoromethyl (CF₃) | 282.47 |
| 2-Fluoro-5-(trifluoromethoxy)aniline | 116369-23-4 | C₇H₅F₄NO | F (2), OCF₃ (5) | Trifluoromethoxy (OCF₃) | 179.11 |
| 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | N/A | C₇H₄BrF₄N | Br (4), F (2), CF₃ (5) | Trifluoromethyl (CF₃) | 258.01 |
| 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 | C₇H₅BrF₃N | Br (2), CF₃ (5) | Trifluoromethyl (CF₃) | 240.02 |
Key Observations :
- Functional Group Differences : The trifluoromethoxy group (OCF₃) in the target compound is less electron-withdrawing than the trifluoromethyl (CF₃) group in analogues like 2-Bromo-6-chloro-4-(trifluoromethyl)aniline. This impacts electronic properties, such as resonance stabilization and acidity of the aniline NH₂ group .
Physicochemical Properties
- However, OCF₃ is more hydrolytically stable than esters or ethers, making it advantageous in agrochemical formulations .
- Melting Points : Brominated derivatives generally exhibit higher melting points due to increased molecular symmetry and halogen interactions. For instance, 2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5) has a reported mp of ~45–49°C , while trifluoromethoxy analogues may vary based on substituent positions.
Biological Activity
4-Bromo-5-chloro-2-(trifluoromethoxy)aniline (CAS No. 1807073-00-2) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethoxy group, which is known to enhance biological activity by modifying the electronic properties of the molecule. The presence of bromine and chlorine atoms further influences its pharmacological profile.
Structural Formula
Antimicrobial Properties
Research indicates that derivatives of aniline compounds, including those with trifluoromethoxy substitutions, exhibit notable antimicrobial activity. The introduction of trifluoromethyl groups has been linked to increased potency against various pathogens, including resistant strains of bacteria and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) | Target Organism |
|---|---|---|
| This compound | TBD | Mycobacterium tuberculosis |
| 2-Chloro-4-trifluoromethyl aniline | 0.8–1.6 | E. coli |
| IMD-0354 (similar structure) | TBD | M. tuberculosis |
The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the aniline structure can lead to significant variations in antimicrobial efficacy .
Cytotoxicity Studies
In vitro studies have demonstrated varying degrees of cytotoxicity among different derivatives of aniline compounds. For instance, certain derivatives have shown promising results in enhancing cell viability in cardiomyocytes while reducing oxidative stress induced by doxorubicin treatment.
Table 2: Cell Viability Results
| Compound Name | Cell Type | Viability (%) | IC50 (µM) |
|---|---|---|---|
| This compound | H9c2 cardiomyocytes | TBD | TBD |
| Embelin Derivative | J774 macrophages | 81.6 ± 3.7 | >40 |
These results highlight the potential for developing cardioprotective agents from similar chemical scaffolds .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the positioning and nature of substituents on the aniline ring critically influence biological activity. For example, compounds with electron-withdrawing groups like trifluoromethoxy tend to enhance potency against specific targets.
Key Findings:
- Trifluoromethoxy Group: Enhances lipophilicity and alters electronic distribution, improving binding affinity to biological targets .
- Bromo and Chloro Substituents: These halogens can modulate the compound's interaction with enzymes or receptors, impacting its overall efficacy .
Case Studies
- Antitubercular Screening: A high-throughput screening identified similar compounds with trifluoromethyl substitutions as effective against Mycobacterium tuberculosis, suggesting that this compound may also exhibit similar properties .
- Cardiotoxicity Mitigation: Studies on embelin derivatives demonstrated that modifications could lead to significant reductions in doxorubicin-induced cardiotoxicity, indicating a potential therapeutic application for derivatives of this compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
